

# Characterization of 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid

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## Compound of Interest

Compound Name: 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid

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An In-depth Technical Guide to the Characterization of **3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic Acid**

## Abstract

This technical guide provides a comprehensive framework for the characterization of **3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid**, CAS Number 242459-97-8.<sup>[1][2][3]</sup> This bifunctional molecule is a crucial building block in modern medicinal chemistry, frequently employed as a linker in the development of complex pharmaceutical agents, including Proteolysis Targeting Chimeras (PROTACs).<sup>[4]</sup> This document outlines its synthesis, purification, and detailed analytical characterization using a suite of spectroscopic and chromatographic techniques. The methodologies are presented with a focus on the underlying scientific principles, ensuring that researchers, scientists, and drug development professionals can confidently verify the identity, purity, and stability of this versatile compound.

## Physicochemical Properties and Molecular Structure

**3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid** is a white to off-white solid at room temperature. The molecule incorporates a piperazine ring protected at one nitrogen with a tert-butoxycarbonyl (Boc) group and functionalized at the other with a propanoic acid chain. This

structure provides two distinct points for chemical modification: the carboxylic acid for amide bond formation and the Boc-protected amine, which can be deprotected to reveal a secondary amine for further coupling reactions.

Table 1: Core Physicochemical and Computed Properties

Property	Value	Source
IUPAC Name	<b>3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanoic acid</b>	<a href="#">PubChem[5]</a>
CAS Number	242459-97-8	<a href="#">ECHA[5]</a>
Molecular Formula	C <sub>12</sub> H <sub>22</sub> N <sub>2</sub> O <sub>4</sub>	<a href="#">PubChem[5]</a>
Molecular Weight	258.32 g/mol	Sigma-Aldrich
Exact Mass	258.15795719 Da	<a href="#">PubChem[5]</a>
SMILES	CC(C) (C)OC(=O)N1CCN(CC1)CCC(=O)O	<a href="#">PubChem[5]</a>

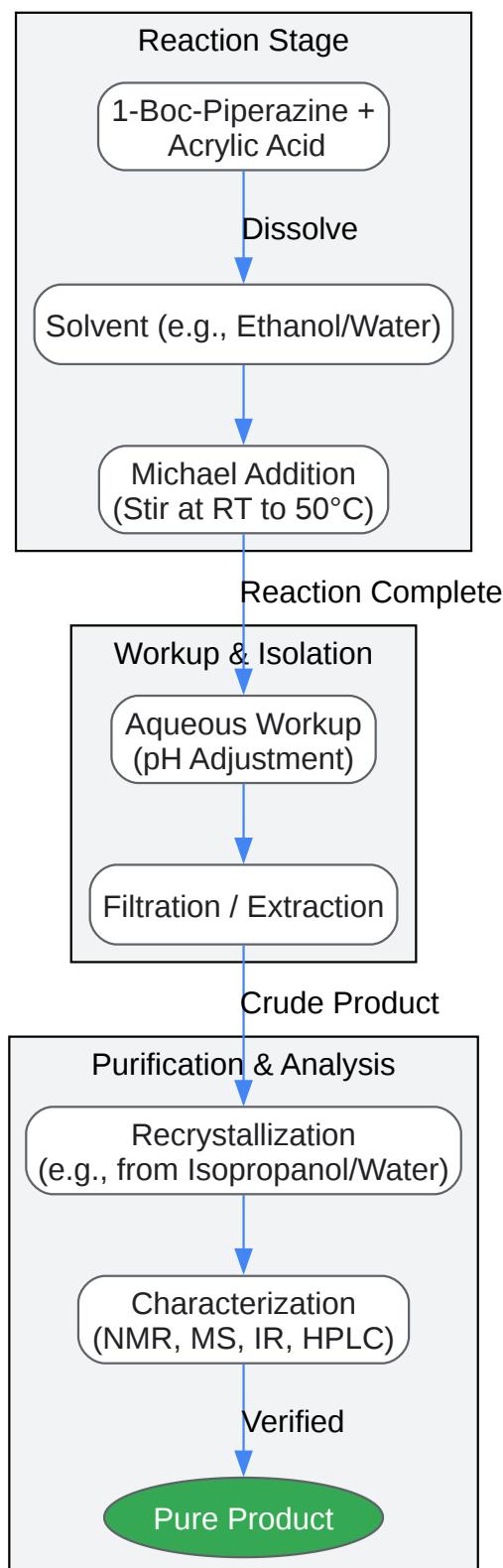
| InChIKey | WGQDOZLISKTFIH-UHFFFAOYSA-N | [PubChem\[5\]](#) |

## Synthesis and Purification

The most common and efficient synthesis of the title compound is achieved through a Michael addition reaction. This involves the conjugate addition of the secondary amine of 1-Boc-piperazine to an acrylic acid derivative. The choice of acrylic acid itself is direct, though using an ester like ethyl acrylate followed by saponification is also a viable, albeit longer, route. The direct addition is preferred for its atom economy.

## Synthetic Workflow

The overall process involves the reaction of commercially available starting materials, followed by an aqueous workup to isolate the crude product, which is then purified, typically by recrystallization, to yield the final high-purity compound.



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Caption: High-level workflow for synthesis and purification.

## Detailed Experimental Protocol: Synthesis

- Reagents:
  - 1-(tert-Butoxycarbonyl)piperazine (1.0 eq)
  - Acrylic acid (1.1 eq)
  - Ethanol or an appropriate solvent
- Procedure:
  - To a stirred solution of 1-(tert-butoxycarbonyl)piperazine in ethanol, add acrylic acid dropwise at room temperature.
  - Heat the reaction mixture to 40-50°C and stir for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting piperazine.
  - Upon completion, cool the reaction mixture to room temperature.
  - Reduce the solvent volume under reduced pressure using a rotary evaporator.
  - Add water to the concentrated residue, which may cause the product to precipitate. If it oils out, adjust the pH to ~5-6 with a dilute acid (e.g., 1N HCl) to facilitate solidification.
  - Collect the crude solid by vacuum filtration and wash with cold water.
  - Dry the solid under vacuum to yield the crude product.

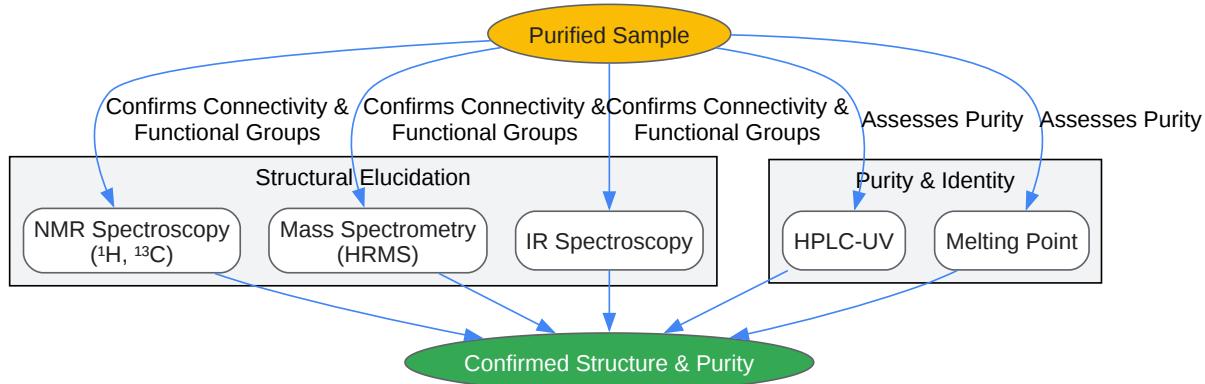
## Detailed Experimental Protocol: Purification

- System: Recrystallization
- Solvent System: Isopropanol/Water or Ethanol/Hexane
- Procedure:
  - Dissolve the crude product in a minimum amount of hot isopropanol (or ethanol).

- If the solution is colored, it can be treated with a small amount of activated charcoal and hot-filtered.
- Slowly add water (or hexane) dropwise to the hot solution until persistent turbidity is observed.
- Add a few more drops of the hot alcohol to redissolve the precipitate and obtain a clear solution.
- Allow the solution to cool slowly to room temperature, then place it in an ice bath (0-4°C) for several hours to maximize crystal formation.
- Collect the purified crystals by vacuum filtration, wash with a cold solvent mixture, and dry under high vacuum.

## Analytical Characterization

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the synthesized compound.



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Caption: Logic flow for comprehensive analytical characterization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework. Samples are typically dissolved in deuterated solvents like DMSO-d<sub>6</sub>, CDCl<sub>3</sub>, or D<sub>2</sub>O.

- <sup>1</sup>H NMR Spectroscopy: This technique provides information on the number of different types of protons and their neighboring environments. The carboxylic acid proton often exchanges with residual water in the solvent, leading to a very broad signal or its complete disappearance, especially in D<sub>2</sub>O.

Table 2: Predicted <sup>1</sup>H NMR Chemical Shifts (DMSO-d<sub>6</sub>, 400 MHz)

Protons	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment Rationale
$\text{C}(\text{CH}_3)_3$	~1.40	Singlet (s)	9H	Protons of the tert-butyl group on the Boc protector. [6]
$-\text{CH}_2\text{-COOH}$	~2.45	Triplet (t)	2H	Methylene group adjacent to the carboxylic acid, split by the neighboring $\text{CH}_2$ .
$-\text{N-CH}_2\text{-CH}_2-$	~2.65	Triplet (t)	2H	Methylene group adjacent to the piperazine nitrogen, split by the neighboring $\text{CH}_2$ .
$\text{Boc-N-(CH}_2)_2$	~3.35	Broad multiplet	4H	Piperazine methylenes adjacent to the Boc-protected nitrogen.
$\text{N-(CH}_2)_2$	~2.50*	Broad multiplet	4H	Piperazine methylenes adjacent to the propanoic acid-substituted nitrogen. *Often overlaps with other signals.

| -COOH | ~12.10 | Broad Singlet (br s) | 1H | Highly deshielded acidic proton of the carboxylic acid.[7] |

- $^{13}\text{C}$  NMR Spectroscopy: Provides a count of unique carbon atoms and information about their chemical environment.

Table 3: Predicted  $^{13}\text{C}$  NMR Chemical Shifts (DMSO-d<sub>6</sub>, 100 MHz)

Carbon	Chemical Shift ( $\delta$ , ppm)	Assignment Rationale
-C(CH <sub>3</sub> ) <sub>3</sub>	~28.0	Carbons of the tert-butyl group.
-CH <sub>2</sub> -COOH	~31.5	Methylene carbon adjacent to the carboxylic acid.
C(CH <sub>3</sub> ) <sub>3</sub>	~78.5	Quaternary carbon of the Boc group.
Boc-N-(CH <sub>2</sub> ) <sub>2</sub>	~43.0	Piperazine carbons adjacent to the Boc-protected nitrogen.
N-(CH <sub>2</sub> ) <sub>2</sub>	~52.0	Piperazine carbons adjacent to the propanoic acid-substituted nitrogen.
-N-CH <sub>2</sub> -CH <sub>2</sub> -	~54.0	Methylene carbon adjacent to the piperazine nitrogen.
Boc C=O	~154.0	Carbonyl carbon of the Boc protecting group.

| -COOH | ~173.0 | Carbonyl carbon of the carboxylic acid.[\[7\]](#) |

## Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition.

- Expected Ionization: Electrospray Ionization (ESI) is ideal for this polar, non-volatile molecule.

- Molecular Ion Peak:
  - Positive Mode (ESI+):  $[M+H]^+$  at m/z 259.1652
  - Negative Mode (ESI-):  $[M-H]^-$  at m/z 257.1507
- Key Fragmentation Patterns:
  - Loss of the Boc group: A characteristic loss of 100 Da ( $-C_5H_8O_2$ ) or 56 Da ( $-C_4H_8$ , isobutylene) is a strong indicator of the Boc moiety.
  - Decarboxylation: Loss of 44 Da ( $-CO_2$ ) from the parent ion or other fragments.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their vibrational frequencies.

Table 4: Characteristic IR Absorption Bands

Wavenumber ( $cm^{-1}$ )	Intensity	Vibration	Functional Group
2500-3300	Broad, Strong	O-H stretch	Carboxylic Acid O-H[7][8]
2850-2980	Medium-Strong	C-H stretch	Alkyl C-H
~1715	Strong, Sharp	C=O stretch	Carboxylic Acid C=O[8]
~1690	Strong, Sharp	C=O stretch	Carbamate (Boc) C=O

| 1160-1250 | Strong | C-O stretch | Carbamate C-O |

The presence of two distinct carbonyl peaks and a very broad hydroxyl stretch are hallmark features in the IR spectrum of this compound.

# Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of the final compound.

- Typical Protocol:
  - System: Reverse-Phase HPLC (RP-HPLC)
  - Column: C18, e.g., 4.6 x 150 mm, 5  $\mu$ m
  - Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic acid in Water
  - Mobile Phase B: 0.1% TFA or Formic acid in Acetonitrile
  - Gradient: A time-dependent gradient from high aqueous content (e.g., 95% A) to high organic content (e.g., 95% B).
  - Detection: UV detector at 210-220 nm.
  - Result: A pure sample should exhibit a single major peak. Purity is calculated as the area of the main peak divided by the total area of all peaks.

## Applications in Research and Development

**3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid** is a valuable bifunctional linker.<sup>[4]</sup> Its primary application is in the synthesis of targeted therapeutics where precise spacing between two molecular entities is required. The propanoic acid handle allows for facile coupling to amine-containing molecules (e.g., ligands for target proteins), while the Boc-protected piperazine can be deprotected under acidic conditions to reveal a nucleophilic amine, ready for reaction with another moiety (e.g., an E3 ligase binder in a PROTAC).<sup>[4]</sup>

## Safety and Handling

Based on aggregated GHS data, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.<sup>[5]</sup>

- Hazard Statements:

- H302: Harmful if swallowed.[5]
- H312: Harmful in contact with skin.[5]
- H315: Causes skin irritation.[5]
- H319: Causes serious eye irritation.[5]
- H332: Harmful if inhaled.[5]
- H335: May cause respiratory irritation.[5]

Work should be conducted in a well-ventilated fume hood.

## Conclusion

The successful characterization of **3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid** relies on a synergistic combination of analytical techniques. NMR spectroscopy provides the definitive structural proof, mass spectrometry confirms the molecular weight and elemental formula, and IR spectroscopy verifies the presence of key functional groups. Finally, chromatographic methods like HPLC provide quantitative assurance of purity. Adherence to the protocols and understanding the expected outcomes detailed in this guide will ensure the quality and reliability of this important chemical building block for any research or drug development program.

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